

Spectroscopic Profile of 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethylcyclohexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,6,6-tetramethylcyclohexanone** (CAS No. 1195-93-3), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.

Chemical Structure

Caption: Chemical structure of **2,2,6,6-tetramethylcyclohexanone**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,2,6,6-tetramethylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data



Atom	Chemical Shift (δ) ppm
C1 (C=O)	217.9
C2, C6	54.4
C3, C5	39.0
C4	17.8
C(CH ₃) ₂	28.1

Source: J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974).[1]

¹H NMR Data

Experimental ¹H NMR data for **2,2,6,6-tetramethylcyclohexanone** is not readily available in the public domain. Due to the high degree of symmetry in the molecule, the proton spectrum is expected to be simple. The methylene protons at the C3, C5, and C4 positions would give rise to distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2,6,6-tetramethylcyclohexanone** is characterized by a strong absorption band corresponding to the carbonyl group.

Functional Group	Wavenumber (cm⁻¹)	Description
C=O	~1710	Carbonyl stretch
С-Н	~2870-2960	Alkane C-H stretch

Note: The exact peak values can vary slightly depending on the sample preparation and measurement technique. The data is based on characteristic infrared absorption frequencies for cyclic ketones. The NIST WebBook lists the availability of an IR spectrum for this compound.[2]

Mass Spectrometry (MS)



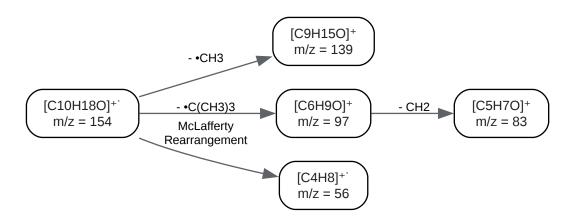
The electron ionization (EI) mass spectrum of **2,2,6,6-tetramethylcyclohexanone** shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
154	~10	[M]+
139	~20	[M - CH ₃] ⁺
97	~30	[M - C ₄ H ₉] ⁺ (loss of tert-butyl)
83	~100	[C ₆ H ₁₁ O] ⁺
69	~40	[C5H9] ⁺
56	~85	[C ₄ H ₈] ⁺

Source: NIST WebBook.[2]

Mass Spectrometry Fragmentation Pathway

The major fragmentation pathways of **2,2,6,6-tetramethylcyclohexanone** under electron ionization are depicted below.



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Caption: Proposed mass fragmentation pathway of **2,2,6,6-tetramethylcyclohexanone**.

Experimental Protocols



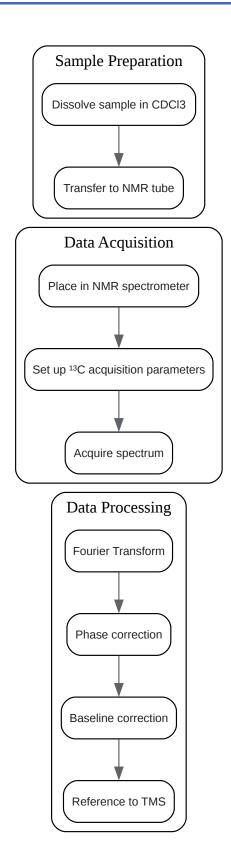
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of **2,2,6,6-tetramethylcyclohexanone** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy Workflow





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Caption: Workflow for acquiring a ¹³C NMR spectrum.



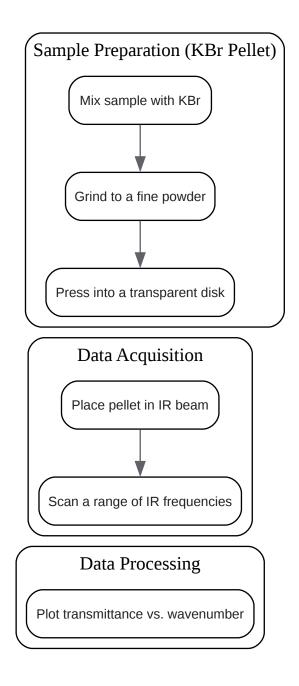
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used. For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **2,2,6,6-tetramethylcyclohexanone**, a KBr pellet or a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr) can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

IR Spectroscopy Workflow





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Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)



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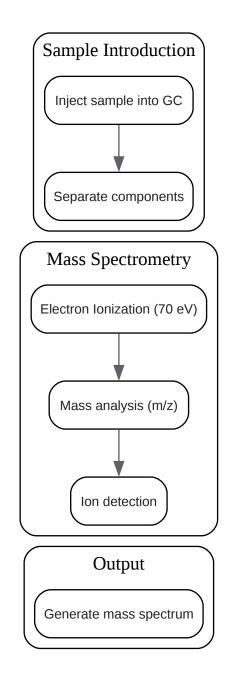
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. Direct insertion probes can also be used.

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

MS Analysis Workflow





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Caption: Workflow for GC-MS analysis.

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References

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